Diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a phosphonate group, a chlorophenyl group, a furan ring, and an oxazole ring
Preparation Methods
The synthesis of DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves multiple steps, starting with the preparation of the oxazole ring. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the reaction of the oxazole intermediate with a furan derivative.
Attachment of the chlorophenyl group: This can be done through a substitution reaction using a chlorophenyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The phosphonate group can be hydrolyzed to form phosphonic acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds, such as:
Diethyl (4-chlorophenyl)phosphonate: Lacks the furan and oxazole rings.
Diethyl (furan-2-yl)phosphonate: Lacks the chlorophenyl and oxazole rings.
Diethyl (oxazol-4-yl)phosphonate: Lacks the chlorophenyl and furan rings.
The uniqueness of DIETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN2O5P |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H20ClN2O5P/c1-3-24-27(22,25-4-2)18-17(20-12-15-6-5-11-23-15)26-16(21-18)13-7-9-14(19)10-8-13/h5-11,20H,3-4,12H2,1-2H3 |
InChI Key |
OKOKZOAPGVBBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
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